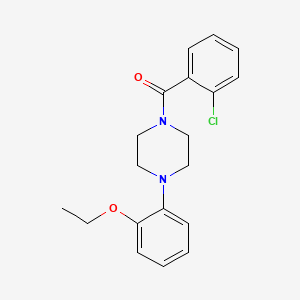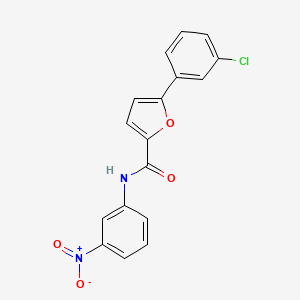![molecular formula C8H8ClO4P B5820573 [(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid, commonly known as CPPA, is a phosphonate derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CPPA is a white crystalline solid with a molecular weight of 256.63 g/mol and a melting point of 192-194°C.
Wirkmechanismus
CPPA is believed to exert its herbicidal activity by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. CPPA is also believed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CPPA has been shown to cause a decrease in the levels of branched-chain amino acids in plants, leading to a disruption in protein synthesis and ultimately causing plant death. In animals, CPPA has been shown to cause a decrease in the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, CPPA can be expensive and difficult to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPPA. One area of interest is the development of CPPA-based herbicides that are more effective and environmentally friendly than current herbicides. Another area of interest is the development of CPPA-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the use of CPPA in material science applications, such as the synthesis of novel polymers and coatings, is an area of potential research.
Synthesemethoden
CPPA can be synthesized through several methods, including the reaction of 4-chlorophenol with diethyl phosphite, followed by the hydrolysis of the resulting intermediate with potassium hydroxide. Another method involves the reaction of 4-chlorophenylacetic acid with phosphorus oxychloride, followed by the hydrolysis of the resulting intermediate with water.
Wissenschaftliche Forschungsanwendungen
CPPA has been extensively studied for its potential use as a herbicide due to its inhibitory effect on plant growth. It has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of Alzheimer's disease. CPPA has also been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)-hydroxyphosphoryl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClO4P/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEDYFLLECDYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(CC(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)


![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)